6-(4-Bromophenoxy)pyridin-3-amine chemical properties
6-(4-Bromophenoxy)pyridin-3-amine chemical properties
An In-depth Technical Guide to 6-(4-Bromophenoxy)pyridin-3-amine: Core Chemical Properties and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 6-(4-Bromophenoxy)pyridin-3-amine is one such scaffold, a trifunctional molecule offering a confluence of reactive sites that empower chemists to construct complex molecular architectures. Its structure, featuring a pyridine core, is adorned with a nucleophilic amino group, a synthetically versatile bromophenoxy moiety, and an activating pyridine nitrogen. This guide provides an in-depth analysis of the core chemical properties, reactivity, and practical applications of 6-(4-Bromophenoxy)pyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, reactive profile, and established protocols for its synthetic transformation, providing a comprehensive resource for its effective utilization in research and development.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. These parameters dictate choices in reaction solvents, purification methods, and storage conditions.
Core Identifiers
The compound is unambiguously identified by the following descriptors:
| Identifier | Value |
| IUPAC Name | 6-(4-Bromophenoxy)pyridin-3-amine |
| CAS Number | 77006-26-9[1] |
| Molecular Formula | C₁₁H₉BrN₂O[1] |
| Molecular Weight | 265.11 g/mol [1] |
| InChIKey | BQTGEPHGOSFJKZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of 6-(4-Bromophenoxy)pyridin-3-amine are summarized below. These values are critical for experimental design, influencing everything from dissolution to chromatographic behavior.
| Property | Value | Source |
| Melting Point | 107 °C | [1] |
| Boiling Point | 408.9 °C at 760 mmHg | [1] |
| Density | 1.543 g/cm³ | [1] |
| Flash Point | 201.1 °C | [1] |
| Polar Surface Area (PSA) | 48.1 Ų | [1] |
| LogP (XLogP3) | 3.8 | [1] |
The melting point indicates the compound is a solid at room temperature. The high boiling and flash points suggest low volatility under standard conditions. A LogP of 3.8 indicates significant lipophilicity, suggesting good solubility in organic solvents like dichloromethane, ethyl acetate, and THF, but poor solubility in water. This is a key consideration for selecting appropriate solvent systems for reactions and chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of a chemical substance. For 6-(4-Bromophenoxy)pyridin-3-amine, a full suite of spectroscopic data is available to confirm its structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms in the molecule, confirming the arrangement of protons on the pyridine and benzene rings.[2]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Elucidates the carbon skeleton of the molecule.
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Mass Spectrometry (MS): Confirms the molecular weight (265.11 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1]
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Infrared Spectroscopy (IR): Identifies key functional groups, such as the N-H stretches of the amine and C-O-C stretches of the ether linkage.
Researchers can access reference spectra from various chemical suppliers and databases to validate their own analytical results.[2]
Chemical Reactivity and Synthetic Logic
The synthetic value of 6-(4-Bromophenoxy)pyridin-3-amine stems from the distinct reactivity of its three key structural components: the amino group, the pyridine ring, and the C-Br bond of the phenoxy moiety. The interplay between these groups allows for selective and sequential functionalization.
Figure 1: Reactivity map of 6-(4-Bromophenoxy)pyridin-3-amine.
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Reactivity at the Amino Group: The primary amine at the 3-position is a potent nucleophile and a moderately activating group for the pyridine ring. It readily undergoes standard amine chemistries such as acylation and sulfonylation. These reactions are often used not only to introduce new functional groups but also to protect the amine and modulate its electronic influence on the ring during subsequent reactions.[3]
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Reactivity at the Bromine Atom: The bromine atom on the terminal phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. This position is ideal for building molecular complexity through the formation of new carbon-carbon or carbon-heteroatom bonds. Widely used transformations include:
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Reactivity of the Pyridine Ring: The pyridine ring itself is electron-deficient. However, the electron-donating effects of the amino and phenoxy groups make it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. The positions on the pyridine ring can be targeted for further functionalization, though this often requires careful selection of reaction conditions to control regioselectivity.
Experimental Protocols: Synthetic Transformations
To illustrate the synthetic utility of this building block, the following sections provide detailed, field-proven protocols for two of the most common and powerful transformations employed in drug discovery programs.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical procedure for C-C bond formation, a cornerstone of modern medicinal chemistry for creating biaryl structures often found in kinase inhibitors.
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Methodology:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq).
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Reagent Addition: Add the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol details a C-N bond-forming reaction, essential for synthesizing diaryl amines or attaching alkylamine side chains, which are prevalent motifs in pharmacologically active compounds.
Figure 3: Workflow for Buchwald-Hartwig Amination.
Methodology:
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Vessel Preparation: To an oven-dried Schlenk tube, add 6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq), the desired amine coupling partner (1.2 eq), cesium carbonate (2.0 eq), and the phosphine ligand (e.g., XPhos, 0.1 eq).
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Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.025 eq).
-
Solvent Addition: Seal the tube, evacuate, and backfill with an inert atmosphere. Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography on silica gel to afford the desired aminated product.
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. The following information is derived from available Material Safety Data Sheets (MSDS).
| Safety Aspect | Guideline |
| Hazards | Irritating to eyes, respiratory system, and skin.[5] May be harmful if swallowed or absorbed through the skin.[6][7] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[5] |
| Handling | Use in a well-ventilated area or under a fume hood.[1] Avoid breathing dust, vapor, mist, or gas.[5] Avoid contact with skin and eyes.[5] |
| Storage | Store in a cool, dry place in a tightly closed container.[1][5] |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. Seek medical aid.[5] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] |
| First Aid (Inhalation) | Remove from exposure to fresh air immediately. Seek medical aid.[5] |
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5]
Applications in Drug Discovery
The 3-amino-6-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Its derivatives have been investigated for various therapeutic applications, most notably in oncology. The ability to easily diversify the molecule via cross-coupling reactions at the bromine position allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. For example, similar aminopyridine cores are central to the development of potent and selective kinase inhibitors, which are a major class of targeted cancer therapies.[4] The synthesis of covalent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has utilized related aminophenyl-isoxazolo-pyridine scaffolds, highlighting the value of this chemical space.[8][9]
Conclusion
6-(4-Bromophenoxy)pyridin-3-amine is a high-value, versatile chemical intermediate with a well-defined reactivity profile. The strategic placement of its amino, bromophenoxy, and pyridine functionalities provides three distinct points for molecular elaboration, making it an ideal starting material for complex synthesis. Its robust utility in palladium-catalyzed cross-coupling reactions allows for efficient construction of C-C and C-N bonds, which are critical transformations in the synthesis of modern pharmaceuticals. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this powerful building block into their synthetic and drug discovery programs.
References
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Material Safety Data Sheet - 6-(4-Bromophenoxy)pyridin-3-amine, 97% - Cole-Parmer. [Link]
-
6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811. PubChem. [Link]
-
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | C12H11ClN2O | CID 2800143. PubChem. [Link]
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6-(4-(tert-Butyl)phenoxy)pyridin-3-amine. Lead Sciences. [Link]
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6-(4-bromophenoxy)pyridine-3-carboxylic acid (C12H8BrNO3). PubChemLite. [Link]
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6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChemLite. [Link]
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6-(4-chlorophenoxy)pyridin-3-amine (C11H9ClN2O). PubChemLite. [Link]
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Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. [Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]
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